molecular formula C15H19NO3 B3090518 (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid CAS No. 1212092-58-4

(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid

Cat. No. B3090518
CAS RN: 1212092-58-4
M. Wt: 261.32 g/mol
InChI Key: NYSYCGLAGQIEDC-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid, also known as EOPC, is an important organic acid with numerous applications in the field of science. It is a chiral molecule which has two enantiomers, (2R,3R)-EOPC and (2S,3S)-EOPC, which can be used to synthesize a variety of compounds. Due to its high reactivity, EOPC has been used in the synthesis of drugs, pesticides, and other organic compounds. It has also been used in the research and development of new materials and technologies.

Scientific Research Applications

(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid has been used in a variety of scientific research applications. It is used as a chiral catalyst in asymmetric synthesis, and as a building block in the synthesis of various organic compounds. It has also been used in the preparation of novel polymers, and as a precursor in the synthesis of pharmaceuticals and agrochemicals. In addition, (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid has been used in the development of new materials and technologies, such as nanomaterials and nanostructures.

Mechanism of Action

The mechanism of action of (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid involves the formation of a chiral catalyst. In the presence of an acid catalyst, the reaction of ethyl piperidine-3-carboxylate with methyl 6-oxo-2-p-tolyl-piperidine-3-carboxylate yields the desired (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid product. The hydrolysis of the (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid product then yields the desired (2R,3R)-(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid and (2S,3S)-(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid. The chiral catalyst formed by the (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid then catalyzes the reaction of the desired organic compounds.
Biochemical and Physiological Effects
(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid has been studied for its potential biochemical and physiological effects. Studies have shown that (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid has antioxidant activity, and can inhibit the activity of certain enzymes and proteins. In addition, (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. Furthermore, (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid has been found to have potential therapeutic effects in the treatment of certain diseases, such as diabetes and cardiovascular disease.

Advantages and Limitations for Lab Experiments

The use of (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid in lab experiments has several advantages. First, (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid is a chiral molecule, which makes it useful in asymmetric synthesis. Second, (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid is a highly reactive compound, which makes it suitable for the synthesis of various organic compounds. Third, (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid is relatively inexpensive, which makes it a cost-effective option for lab experiments. However, there are some limitations to using (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid in lab experiments. For example, (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid is a highly reactive compound, and therefore must be handled with care. Furthermore, (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid is a chiral molecule, and therefore the enantiomers must be separated before use.

Future Directions

The potential applications of (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid are vast, and there are numerous possible future directions for research. One potential future direction is the development of novel catalysts based on (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid. Additionally, further research could be conducted on the biochemical and physiological effects of (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid, as well as its potential therapeutic effects. Furthermore, future research could be conducted on the synthesis of novel organic compounds using (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid as a building block. Finally, research could be conducted on the development of new materials and technologies using (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid.

properties

IUPAC Name

(2R,3R)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-16-13(17)9-8-12(15(18)19)14(16)11-6-4-10(2)5-7-11/h4-7,12,14H,3,8-9H2,1-2H3,(H,18,19)/t12-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSYCGLAGQIEDC-OCCSQVGLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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